8-fluoro-N-[2-(2-pyridinylthio)ethyl]-2-quinolinecarboxamide
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Description
Synthesis Analysis
Quinoline derivatives are synthesized through various chemical reactions, one common method being the condensation of aniline derivatives with carbonyl compounds, followed by cyclization and subsequent modifications. For example, Stefancich et al. (1985) describe the synthesis of a fluorinated compound related to nalidixic acid, demonstrating the steps involved in creating complex quinoline structures with broad-spectrum antibacterial activities (Stefancich et al., 1985).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a fused benzene and pyridine ring, which can be modified with various substituents to enhance biological activity. Studies involving molecular modeling and quantitative structure-activity relationships (QSAR) provide insights into how structural modifications affect the compound's activity, as demonstrated by Domagala et al. (1988), who explored the antibacterial activity and DNA-gyrase inhibition of 1-substituted quinoline derivatives (Domagala et al., 1988).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and cycloaddition reactions, which are crucial for introducing functional groups that impact the compound's pharmacological properties. For example, the synthesis and properties of a fluorescent derivative of quinoline demonstrate the versatility of these compounds in chemical modifications for enhanced functionality (Gracheva et al., 1982).
Mechanism of Action
properties
IUPAC Name |
8-fluoro-N-(2-pyridin-2-ylsulfanylethyl)quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-13-5-3-4-12-7-8-14(21-16(12)13)17(22)20-10-11-23-15-6-1-2-9-19-15/h1-9H,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKDCPBNLFBEAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCNC(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-N-[2-(2-pyridinylthio)ethyl]-2-quinolinecarboxamide |
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